

molecular weight and formula of AMP-PNP lithium hydrate

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Compound of Interest

Compound Name: AMP-PNP lithium hydrate

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In-Depth Technical Guide: AMP-PNP Lithium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Adenosine 5'-(β , γ -imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to cleavage by many ATPases makes it an invaluable tool for studying ATP-dependent processes in various biological systems. This guide covers its chemical properties, experimental applications, and its role in elucidating complex signaling pathways.

Core Properties of AMP-PNP Lithium Hydrate

AMP-PNP serves as a competitive inhibitor in numerous ATP-dependent enzymatic reactions.

[1] By binding to the ATP pocket without being hydrolyzed, it can effectively lock enzymes in an ATP-bound state, facilitating the study of conformational changes and protein-protein interactions. The lithium salt form is commonly used due to its stability and solubility in aqueous solutions.

Quantitative Data Summary

The molecular formula and weight of **AMP-PNP lithium hydrate** can vary depending on the extent of lithiation and hydration. The table below summarizes the key quantitative data for



commonly available forms.

Property	Value	Notes
Chemical Formula (General)	C10H17N6O12P3 · xLi+ · yH2O	The number of lithium ions (x) and water molecules (y) can vary.[2][3][4]
Molecular Weight (Free Acid)	506.20 g/mol	This value is for the non-salt, anhydrous form.[2][3][5]
Chemical Formula (Tetralithium Salt)	C10H13LI4N6O12P3	A common commercially available form.
Molecular Weight (Tetralithium Salt, Anhydrous)	529.93 g/mol	Molecular weight can vary with hydration.[6]
CAS Number	25612-73-1	This number typically refers to the free acid form.[2][4][5]

Key Experimental Protocols

AMP-PNP is utilized in a wide array of biochemical and cellular assays. Below are detailed methodologies for two common applications.

Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of a compound against a specific kinase using AMP-PNP as a tool to characterize the ATP-binding site.

Objective: To determine if a test compound inhibits kinase activity by competing with ATP.

Materials:

- Purified kinase
- Kinase-specific substrate (e.g., a peptide)
- AMP-PNP lithium hydrate solution



- · Test inhibitor compound
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo[™], fluorescently labeled antibody specific for the phosphorylated substrate)
- Microplate reader

Methodology:

- Prepare Reagents:
 - Dissolve AMP-PNP lithium hydrate in kinase assay buffer to a desired stock concentration (e.g., 10 mM).
 - Prepare serial dilutions of the test inhibitor in the assay buffer.
 - Prepare solutions of the kinase and its substrate at concentrations optimized for the specific assay.
- Assay Setup:
 - In a microplate, add the kinase and the test inhibitor at various concentrations.
 - Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - To initiate the kinase reaction, add the substrate and a concentration of ATP near the K_m of the kinase. For control wells to demonstrate competitive binding, ATP can be substituted with AMP-PNP.
- Reaction and Detection:
 - Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
 - Stop the reaction by adding a stop solution or by proceeding directly to the detection step.



- Add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced or quantifying the phosphorylated substrate.
- Data Analysis:
 - Measure the signal (luminescence, fluorescence) using a microplate reader.
 - Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
 - The use of AMP-PNP in parallel experiments can help confirm that the inhibitor acts at the ATP-binding site.

Motor Protein-Cytoskeleton Binding Assay

This protocol describes a method to study the interaction between a motor protein (e.g., myosin or kinesin) and its cytoskeletal track (e.g., actin filaments or microtubules) in the presence of AMP-PNP.

Objective: To stabilize and analyze the binding of a motor protein to its filament in an ATP-like state.

Materials:

- Purified motor protein (e.g., myosin, kinesin)
- Polymerized cytoskeletal filaments (e.g., F-actin, taxol-stabilized microtubules)
- AMP-PNP lithium hydrate
- ATP and ADP (for control experiments)
- Binding buffer (specific to the motor protein and filament)
- Ultracentrifuge
- SDS-PAGE analysis equipment

Methodology:



• Prepare Filaments:

 Polymerize actin or tubulin according to established protocols. For microtubules, stabilization with a reagent like taxol is necessary.

• Binding Reaction:

- In a microcentrifuge tube, combine the motor protein and the polymerized filaments in the binding buffer.
- Add AMP-PNP to a final concentration that promotes strong binding (e.g., 1-5 mM).
- Prepare control reactions with ATP (to induce dissociation for many motor proteins) and
 ADP (which may promote a different binding state).[7]
- Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.
- Separation of Bound and Unbound Fractions:
 - Layer the reaction mixture over a cushion buffer (e.g., sucrose in binding buffer) in an ultracentrifuge tube.
 - Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the filaments and any bound motor proteins.

Analysis:

- Carefully collect the supernatant, which contains the unbound motor protein.
- Resuspend the pellet, containing the filament-bound motor protein, in a sample buffer for electrophoresis.
- Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the distribution of the motor protein. A strong band in the pellet fraction in the presence of AMP-PNP indicates stabilized binding.



Signaling Pathways and Logical Relationships

AMP-PNP is instrumental in dissecting signaling pathways that involve ATP hydrolysis. A primary example is its use in studying G-protein coupled receptor (GPCR) signaling.

GPCR Signaling Cascade

GPCRs are a large family of cell surface receptors that, upon ligand binding, activate intracellular heterotrimeric G proteins.[8] This activation involves the exchange of GDP for GTP on the $G\alpha$ subunit, leading to its dissociation from the $G\beta\gamma$ dimer and subsequent downstream signaling.[8] While AMP-PNP is an ATP analog, its principles of action are relevant to studying the broader family of nucleotide-binding proteins, including G-proteins which are regulated by GTP. The non-hydrolyzable nature of AMP-PNP provides a conceptual parallel to how non-hydrolyzable GTP analogs (like GTP γ S) are used to lock G-proteins in an active state.



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Caption: Simplified workflow of a G-protein coupled receptor (GPCR) signaling cascade.

This diagram illustrates the sequential activation of components in a typical GPCR pathway. AMP-PNP would be employed to investigate ATP-dependent enzymes that are either the effector proteins themselves or are activated downstream of the second messenger, allowing researchers to isolate and study specific steps of the cascade.

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